molecular formula C17H13FN2 B4966983 2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole

2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole

Cat. No.: B4966983
M. Wt: 264.30 g/mol
InChI Key: WEVIWCBTMPDZNH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of pyrrole and benzimidazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorophenyl group enhances its biological activity and stability, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst . This method offers high yields and a clean reaction profile under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the aromaticity or introduce hydrogen atoms.

    Substitution: Common in the presence of halogens or other leaving groups, substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) are typical.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzimidazole derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

  • 4-Benzyl-2-fluoro-4H-pyrrolo[1,2-a]benzimidazole-1-carbonitrile
  • 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole

Comparison: Compared to these similar compounds, 2-(4-Fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of the methyl group at the 4-position and the fluorophenyl group at the 2-position provides a distinct electronic environment, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2/c1-19-15-4-2-3-5-16(15)20-11-13(10-17(19)20)12-6-8-14(18)9-7-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVIWCBTMPDZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=CC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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